N1-benzyl-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
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Overview
Description
N1-benzyl-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide: is a synthetic organic compound with potential applications in medicinal chemistry and materials science. This compound features a complex structure that includes a benzyl group, a fluorophenyl sulfonyl group, and an oxazolidinyl moiety, making it a subject of interest for researchers exploring new chemical entities with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Oxazolidinone Intermediate: The initial step involves the reaction of an appropriate amino alcohol with a carbonyl compound to form the oxazolidinone ring. This reaction is often catalyzed by acids or bases under controlled temperatures.
Introduction of the Fluorophenyl Sulfonyl Group: The oxazolidinone intermediate is then reacted with a sulfonyl chloride derivative of 4-fluorophenyl to introduce the sulfonyl group. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Benzylation: The final step involves the introduction of the benzyl group through a nucleophilic substitution reaction. Benzyl chloride is commonly used as the benzylating agent, and the reaction is typically carried out in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography would be critical factors in the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the oxazolidinone ring, potentially opening it to form amino alcohol derivatives.
Substitution: The fluorophenyl sulfonyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydroxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amino alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, N1-benzyl-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is explored for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its structural features.
Mechanism of Action
The mechanism of action of N1-benzyl-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorophenyl sulfonyl group could enhance its binding affinity to certain proteins, while the oxazolidinone ring might contribute to its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N1-benzyl-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide: Similar structure but with a chlorine atom instead of fluorine.
N1-benzyl-N2-((3-((4-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The uniqueness of N1-benzyl-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to better pharmacokinetic properties.
Properties
IUPAC Name |
N'-benzyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O5S/c20-15-6-8-16(9-7-15)29(26,27)23-10-11-28-17(23)13-22-19(25)18(24)21-12-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUXSDQGAWIYET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)F)CNC(=O)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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